1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Antimicrobial Applications
Research into compounds with structural similarities to "1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide" has indicated potential antimicrobial applications. A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, evaluating them for antimicrobial activity against various bacterial and fungal strains, showing some compounds with significant potential (Babu, Srinivasulu, & Kotakadi, 2015).
Antipsychotic and CNS Agent Development
Another area of research involves the development of central nervous system (CNS) agents and potential antipsychotic compounds. For example, Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents, highlighting the importance of such structural frameworks in drug development for neurological conditions (Bauer et al., 1976).
Anti-Inflammatory and Analgesic Agents
The synthesis of compounds derived from visnaginone and khellinone, which are structurally related, has shown to have anti-inflammatory and analgesic activities. Abu‐Hashem, Al-Hussain, and Zaki (2020) explored these properties in their synthesized compounds, indicating a possible research path for exploring the analgesic and anti-inflammatory potential of similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Design and Synthesis for Tuberculosis Treatment
Jeankumar et al. (2013) reported on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research underscores the potential of structurally similar compounds in the development of new treatments for tuberculosis, showcasing the broad applicability of such compounds in targeting bacterial pathogens (Jeankumar et al., 2013).
properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-13-4-2-6-17-19(13)22-21(28-17)23-20(27)15-5-3-11-26(12-15)18-10-9-16(24-25-18)14-7-8-14/h2,4,6,9-10,14-15H,3,5,7-8,11-12H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBQUQALTXDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.